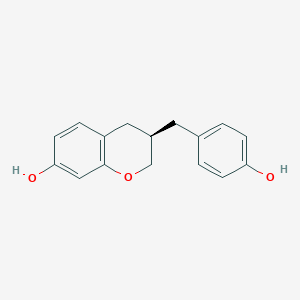
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is a chemical compound known for its unique structure and potential biological activities It belongs to the class of chromanes, which are characterized by a benzopyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and a suitable chromane precursor.
Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with the chromane precursor in the presence of a base, such as sodium hydroxide, to form the desired product.
Cyclization: The intermediate product is then subjected to cyclization under acidic conditions to form the chromane ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The hydroxyl groups on the benzyl and chromane rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives.
Scientific Research Applications
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane involves its interaction with molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
(3R)-7-hydroxy-3-(4-methoxybenzyl)chromane: Similar structure with a methoxy group instead of a hydroxyl group.
(3R)-7-hydroxy-3-(4-ethylbenzyl)chromane: Similar structure with an ethyl group instead of a hydroxyl group.
(3R)-7-hydroxy-3-(4-hydroxyphenyl)chromane: Similar structure with a phenyl group instead of a benzyl group.
Uniqueness
(3R)-7-hydroxy-3-(4-hydroxybenzyl)chromane is unique due to its specific hydroxyl and benzyl substitutions, which contribute to its distinct chemical and biological properties. These substitutions influence its reactivity, solubility, and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
(3R)-3-[(4-hydroxyphenyl)methyl]-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C16H16O3/c17-14-4-1-11(2-5-14)7-12-8-13-3-6-15(18)9-16(13)19-10-12/h1-6,9,12,17-18H,7-8,10H2/t12-/m1/s1 |
InChI Key |
GXMQROMLTBPBKV-GFCCVEGCSA-N |
Isomeric SMILES |
C1[C@H](COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |
Canonical SMILES |
C1C(COC2=C1C=CC(=C2)O)CC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















